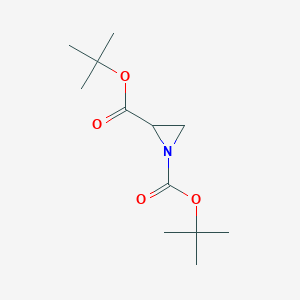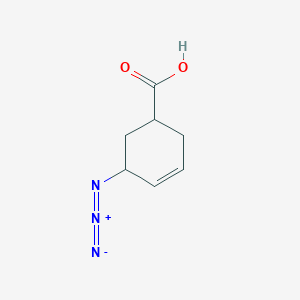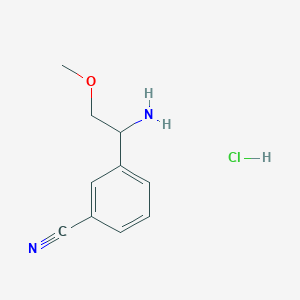
Ditert-butyl aziridine-1,2-dicarboxylate
Übersicht
Beschreibung
Ditert-butyl aziridine-1,2-dicarboxylate is a derivative of aziridine-1,2-dicarboxylic acid, which is a compound characterized by the presence of an aziridine ring—a three-membered ring containing one nitrogen atom and two carbon atoms—and two carboxylate groups attached to it. The tert-butyl group is a common substituent in organic chemistry, known for its bulky nature, which can influence the reactivity and stability of the molecule.
Synthesis Analysis
The synthesis of aziridine derivatives often involves cyclization reactions of amino alcohols or their derivatives. For example, the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, a related compound, was achieved by acid-catalyzed hydrolysis followed by glycol cleavage of a protected aziridine precursor . Similarly, tosyl-aziridine-2-t-butyl carboxylate, another related compound, was synthesized from Tos-Ser-O-tBu under Mitsunobu conditions, demonstrating the versatility of aziridine-2-carboxylates as precursors for various synthetic targets .
Molecular Structure Analysis
The molecular structure of aziridine derivatives is characterized by the presence of the aziridine ring. The introduction of substituents such as the tert-butyl group can influence the regioselectivity and stereochemistry of reactions involving these compounds. For instance, the silylmethyl-substituted aziridine showed controlled regioselectivity and relative stereochemistry in the products derived from substituted aziridine .
Chemical Reactions Analysis
Aziridine derivatives participate in a variety of chemical reactions. The silylmethyl-substituted aziridine, for example, reacted efficiently with nitriles and carbonyl substrates to generate imidazoline, oxazolidine, and tetrahydropyrimidine products . Additionally, aziridine-1,2-dicarboxylic acid derivatives were obtained through reactions with chlorocarbonic acid esters and amides, isocyanates, and isothiocyanates, leading to the formation of bisaziridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of aziridine derivatives are influenced by their functional groups. The presence of tert-butyl groups typically increases steric hindrance, which can affect the molecule's reactivity and solubility. The aziridine ring itself is a strained system, which can make these compounds more reactive than their acyclic counterparts. The specific physical properties such as melting point, boiling point, and solubility would depend on the particular substituents present in the aziridine derivative.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Pathways
Aziridines serve as key intermediates in the synthesis of complex molecules. For instance, the transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine showcases the ability of aziridines to undergo electrophile-induced ring closure, leading to morpholine derivatives with potential applications in medicinal chemistry and drug design (D’hooghe et al., 2006).
Catalysis and Rearrangements
The aza-Payne rearrangement of N-activated 2-aziridinemethanols presents a synthetic route to epoxy sulfonamides and functionalized 1,2-amino alcohols, demonstrating the catalytic versatility of aziridines in organic synthesis (Ibuka, 1998).
Regio- and Stereospecific Synthesis
Aziridines facilitate the regio- and stereospecific synthesis of various compounds. Selective lithiation of N-tert-butylsulfonyl-2-phenylaziridine and its subsequent reactions underline the stereocontrolled route to trisubstituted aziridines, important for creating molecules with precise spatial arrangements (Musio et al., 2009).
Enzyme Inhibition Studies
In the realm of biochemistry, aziridine derivatives have been utilized as enzyme inhibitors. The synthesis of peptides containing aziridine-2,3-dicarboxylic acid as an electrophilic alpha-amino acid highlights their role as specific inhibitors for cysteine proteases, indicating their potential therapeutic applications (Schirmeister, 1999).
Aziridinyl Anions in Synthetic Chemistry
The generation and reactivity of aziridinyl anions are critical for the development of new synthetic methodologies. Their use in modern synthetic chemistry for the preparation of aziridines and the exploration of ring-opening reactions are pivotal for the advancement of organic synthesis (Florio & Luisi, 2010).
Wirkmechanismus
Target of Action
Ditert-butyl aziridine-1,2-dicarboxylate is a type of aziridine derivative . Aziridines are known for their potential in both synthetic and pharmacological applications . .
Mode of Action
Aziridines, in general, are known for their inherent reactivity due to their three-membered functional groups . This reactivity allows them to interact with various biological targets, leading to a range of potential effects.
Biochemical Pathways
Aziridines are known to be involved in a variety of chemical transformations, leading to the formation of interesting derivatives, such as 4–7 membered heterocycles of pharmaceutical interest due to their promising biological activities .
Result of Action
The inherent reactivity of aziridines suggests that they could have a range of potential effects at the molecular and cellular levels .
Safety and Hazards
As a research chemical, “Ditert-butyl aziridine-1,2-dicarboxylate” should be handled with care. It is not intended for human or veterinary use.
Zukünftige Richtungen
Aziridines have seen steady growth over the last 90 years and are often found as key intermediates in the preparation of various compounds . There has been a remarkable surge in aziridine publications within the last decade alone, which accounts for 30% of the total number of reports . This suggests that the chemistry of aziridines will continue to move forward in the future .
Eigenschaften
IUPAC Name |
ditert-butyl aziridine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)16-9(14)8-7-13(8)10(15)17-12(4,5)6/h8H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADPXKYCDSMWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939101 | |
| Record name | Di-tert-butyl aziridine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ditert-butyl aziridine-1,2-dicarboxylate | |
CAS RN |
178602-42-1, 127700-62-3 | |
| Record name | Di-tert-butyl aziridine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-di-tert-butyl aziridine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-Cyclopropyl-1,3-thiazol-5-yl)methyl]-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]prop-2-enamide](/img/structure/B3012960.png)


![(E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B3012966.png)


![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3012969.png)
![2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3012970.png)
![1-(naphthalen-1-ylmethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012973.png)
![Tert-butyl 2-amino-4,6-dihydro-5h-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B3012976.png)


![3-(4-fluorophenyl)-1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3012981.png)
![N-[(2-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B3012983.png)